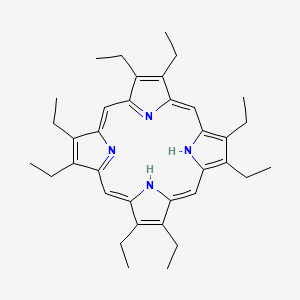

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

Vue d'ensemble

Description

Octaéthylporphine: est un composé organique qui est un dérivé des pigments héminiques naturels. C'est un solide violet foncé soluble dans les solvants organiques. L'octaéthylporphine est utilisée dans la préparation de modèles pour le groupe prosthétique dans les protéines héminiques. Le composé est connu pour sa symétrie quaternaire, ce qui simplifie l'analyse spectroscopique par rapport aux autres porphyrines .

Méthodes De Préparation

Voies synthétiques et conditions de réaction: L'octaéthylporphine est préparée par condensation du 3,4-diéthylpyrrole avec du formaldéhyde. Cette réaction implique généralement le chauffage des réactifs en présence d'un catalyseur acide .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques de l'octaéthylporphine ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation en laboratoire, avec une mise à l'échelle des conditions de réaction pour s'adapter à des quantités plus importantes .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: L'octaéthylporphine peut subir des réactions d'oxydation, en particulier lorsqu'elle est coordonnée à des ions métalliques.

Réduction: Les réactions de réduction sont également possibles, en particulier en présence d'agents réducteurs.

Réactifs et conditions courants:

Oxydation: Le peroxyde d'hydrogène est couramment utilisé comme agent oxydant.

Réduction: Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution: Divers composés halogénés peuvent être utilisés pour les réactions de substitution.

Produits principaux:

Oxydation: Les produits principaux des réactions d'oxydation dépendent de l'ion métallique spécifique coordonné à la porphyrine.

Réduction: Formes réduites du complexe porphyrine.

Substitution: Dérivés de porphyrine substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

Chimie: L'octaéthylporphine est utilisée comme composé modèle pour étudier la chimie des porphyrines. Elle est particulièrement utile dans la préparation de complexes de porphyrine de métaux de transition, qui sont importants en catalyse et en science des matériaux .

Biologie: En recherche biologique, l'octaéthylporphine est utilisée pour modéliser les groupes prosthétiques des protéines héminiques, aidant à l'étude de leur structure et de leur fonction .

Médecine: Bien que les applications médicales directes soient limitées, l'étude de l'octaéthylporphine et de ses dérivés peut fournir des informations sur la conception de nouveaux médicaments et agents thérapeutiques.

Industrie: L'octaéthylporphine et ses complexes métalliques sont utilisés dans le développement de capteurs, en particulier de capteurs d'oxygène, en raison de leurs propriétés luminescentes .

Mécanisme d'action

Le mécanisme d'action de l'octaéthylporphine implique sa capacité à se coordonner aux ions métalliques, formant des complexes stables. Ces complexes peuvent subir diverses réactions chimiques, telles que l'oxydation et la réduction, qui sont cruciales pour leur fonction en catalyse et en applications de détection .

Applications De Recherche Scientifique

Photonic and Optoelectronic Applications

1.1 Light Harvesting and Energy Transfer

Octaethylporphyrin is utilized in the development of light-harvesting systems due to its ability to absorb light efficiently and transfer energy. This characteristic is particularly useful in the design of solar cells and artificial photosynthesis systems. Research has demonstrated that incorporating Octaethylporphyrin into photovoltaic materials can enhance their efficiency by improving light absorption and energy conversion rates .

1.2 Sensors and Chemical Detection

The compound has been employed in the fabrication of sensors for detecting various chemical species. Its ability to undergo reversible oxidation and reduction reactions makes it suitable for electrochemical sensors. For instance, inkjet-printed films containing Octaethylporphyrin have been developed for optoelectronic nose applications, allowing for the detection of volatile organic compounds .

Catalytic Applications

2.1 Catalysis in Organic Reactions

Octaethylporphyrin acts as a catalyst in various organic reactions due to its metalation properties. When coordinated with metals such as zinc or copper, it exhibits catalytic activity in oxidation reactions. For example, Octaethylporphyrin zinc(II) has been shown to catalyze the oxidation of organic substrates effectively .

2.2 Environmental Remediation

The compound's catalytic properties are also being explored for environmental applications, particularly in the degradation of pollutants. Studies indicate that metalated forms of Octaethylporphyrin can facilitate the breakdown of hazardous organic compounds in wastewater treatment processes .

Biological Applications

3.1 Drug Delivery Systems

Octaethylporphyrin has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its lipophilic nature allows it to cross biological membranes easily, making it a candidate for targeted drug delivery .

3.2 Photodynamic Therapy

In medical applications, Octaethylporphyrin is being investigated for use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by specific wavelengths of light to produce reactive oxygen species that can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue .

Material Science Applications

4.1 Thin Film Technology

The formation of Langmuir-Blodgett films using Octaethylporphyrin has been studied extensively for their potential use in electronic devices and sensors. These films exhibit unique electronic properties that can be harnessed for developing advanced materials with tailored functionalities .

4.2 Nanotechnology

Nanoparticles coated with Octaethylporphyrin have been developed for various applications including imaging and drug delivery. The incorporation of this compound into nanoparticle formulations enhances their stability and biocompatibility while providing unique optical properties .

Case Studies

Mécanisme D'action

The mechanism of action of Octaethylporphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can undergo various chemical reactions, such as oxidation and reduction, which are crucial for their function in catalysis and sensing applications .

Comparaison Avec Des Composés Similaires

Composés similaires:

Tétraphénylporphyrine: Contrairement à l'octaéthylporphine, la tétraphénylporphyrine a des groupes phényles aux positions méso, ce qui procure une protection stérique et modifie ses propriétés chimiques.

Unicité: L'octaéthylporphine est unique en raison de sa symétrie quaternaire et de ses positions méso non protégées, ce qui en fait un modèle plus précis pour les porphyrines naturelles par rapport aux autres analogues synthétiques .

Activité Biologique

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (often referred to as Octaethylporphyrin or OEP) is a synthetic porphyrin compound with significant biological implications. This article examines its biological activity, including its role in photodynamic therapy (PDT), its interactions with metal ions, and its potential applications in cancer treatment and other therapeutic areas.

- Molecular Formula : C36H46N4

- Molecular Weight : 534.79 g/mol

- CAS Number : 2683-82-1

- IUPAC Name : 2,3,7,8,12,13,17,18-octaethylporphyrin

Photodynamic Therapy (PDT)

OEP has been extensively studied for its application in photodynamic therapy. PDT involves the use of photosensitizing agents that produce reactive oxygen species (ROS) upon light activation.

-

Mechanism of Action :

- Upon irradiation with light of a specific wavelength (typically around 400 nm), OEP generates singlet oxygen (), which can induce apoptosis in cancer cells.

- The efficacy of OEP in PDT has been shown to enhance when combined with other therapeutic agents.

-

Case Studies :

- A study demonstrated that OEP combined with rutoside significantly increased the cytotoxicity against melanoma cells by inducing oxidative stress and cell cycle arrest .

- Another investigation reported that the combination of olaparib (a chemotherapy drug) and PDT using OEP resulted in a substantial reduction in tumor size in gastric cancer models while minimizing side effects .

Metal Complexation

OEP can form complexes with various metal ions such as zinc(II), iron(III), cobalt(II), and nickel(II). These metal complexes exhibit unique biological activities:

- Zinc(II) Complex :

- Iron(III) Complex :

In Vitro Studies

Research indicates that OEP exhibits significant cytotoxic effects on various cancer cell lines when activated by light. For instance:

- In vitro studies on lung cancer cell lines showed that OEP induced apoptosis through ROS generation when exposed to light .

- The effectiveness of OEP as a photosensitizer was compared to other porphyrins, showing superior performance in generating singlet oxygen under similar conditions .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of OEP:

Q & A

Basic Questions

Q. How can the purity and structural integrity of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (OEP) be validated during synthesis?

Methodological Answer:

- UV-Vis Spectroscopy : Validate purity by confirming characteristic absorbance maxima (e.g., 407 nm and 571 nm for vanadyl-OEP complexes) .

- Mass Spectrometry : Compare observed molecular weights with theoretical values (e.g., Cobalt-OEP: C₃₆H₄₄N₄Co, MW 615.7 g/mol) .

- Elemental Analysis : Confirm stoichiometry of metalated derivatives (e.g., Platinum-OEP: C₃₆H₄₄N₄Pt, MW 727.85 g/mol) .

- HPLC with Diode Array Detection : Ensure no unreacted porphyrin precursors remain.

Q. What safety protocols are critical when handling OEP derivatives in catalytic studies?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use N95 respirators, gloves, and eyeshields to prevent inhalation/contact with fine powders .

- Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile byproducts (e.g., acetic acid in Iron-OEP acetate synthesis) .

- Storage : Seal containers under inert gas (argon/nitrogen) to prevent oxidation of labile metal centers (e.g., Mn(II)-OEP chloride) .

Advanced Research Questions

Q. How do spectroscopic properties of OEP-metal complexes vary with axial ligand substitution, and how can this inform catalytic mechanism studies?

Methodological Answer:

- EPR Spectroscopy : Probe electronic environments of paramagnetic metal centers (e.g., Vanadium(IV)-OEP oxide) to identify ligand-field splitting patterns .

- Resonance Raman Spectroscopy : Detect axial ligand vibrations (e.g., ν(V=O) at ~980 cm⁻¹ in vanadyl-OEP) to correlate with catalytic activity in oxidation reactions .

- Comparative Studies : Contrast OEP-Fe(III) acetate (μ-oxo dimer formation) with monomeric Co(II)-OEP to assess ligand-dependent reactivity .

Q. What experimental strategies resolve contradictions in reported redox potentials for OEP-metal complexes?

Methodological Answer:

- Cyclic Voltammetry (CV) Optimization : Use non-coordinating electrolytes (e.g., TBAPF₆ in CH₂Cl₂) to minimize solvent effects on redox potentials .

- In Situ Spectroelectrochemistry : Correlate electrochemical data with UV-Vis/NIR spectral changes during redox transitions (e.g., Ni(II)-OEP ↔ Ni(I)-OEP) .

- Theoretical Validation : Apply DFT calculations to predict redox potentials and compare with experimental data to identify outliers .

Q. How can OEP derivatives be integrated into supramolecular frameworks for photodynamic therapy (PDT) applications?

Methodological Answer:

- Langmuir-Blodgett (LB) Films : Deposit Co(II)-OEP monolayers at air-water interfaces to study packing efficiency and light-triggered singlet oxygen generation .

- Metal-Organic Frameworks (MOFs) : Synthesize Zn(II)-OEP-based MOFs using pyridyl linkers (e.g., 5,15-diphenyl-10,20-di(4-pyridyl)-OEP) for controlled drug release .

- In Vitro Testing : Use fluorescence lifetime imaging (FLIM) to monitor OEP-MOF uptake and ROS production in cancer cell lines .

Q. Data Contradiction Analysis

Q. Why do sublimation enthalpies (ΔsubH°) of OEP derivatives vary significantly across studies?

Methodological Answer:

- Sample Purity : Impurities (e.g., residual solvents) alter sublimation kinetics. Validate via TGA-MS to detect mass loss events unrelated to sublimation .

- Crystallinity Differences : Anneal samples at 150°C under vacuum to ensure consistent crystal packing (e.g., ΔsubH° = 331.88 kJ/mol for pure porphyrins) .

- Methodological Bias : Compare static vs. dynamic sublimation techniques; static methods (e.g., Knudsen effusion) minimize thermal decomposition artifacts .

Q. Experimental Design Tables

Table 1: Key Spectroscopic Data for OEP-Metal Complexes

| Metal Center | λ_max (nm) | EPR Signal (g-values) | Redox Potential (V vs. SCE) |

|---|---|---|---|

| V(IV)=O | 407, 571 | g⊥ = 1.98, g∥ = 1.96 | E₁/₂ = -0.32 (Ox → Red) |

| Co(II) | 435, 550 | Not applicable | E₁/₂ = +0.45 (Red → Ox) |

| Fe(III) | 420, 580 | g = 4.3 (high-spin) | E₁/₂ = -0.15 (Ox → Red) |

Table 2: Stability of OEP Derivatives Under Catalytic Conditions

| Derivative | Temperature Limit (°C) | Solvent Compatibility | Oxidative Stability (Air Exposure) |

|---|---|---|---|

| Pt(II)-OEP | 180 | Toluene, DMF | Stable (24 hrs) |

| Mg(II)-OEP | 120 | THF, CHCl₃ | Degrades within 2 hrs |

Propriétés

IUPAC Name |

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIGRBIXXECHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062589 | |

| Record name | Octaethylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-82-1 | |

| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octaethylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.